molecular formula C14H18N4O2 B6000653 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione

6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B6000653
M. Wt: 274.32 g/mol
InChI Key: SCUIVIUTZRMWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is widely used in scientific research as a tool to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism of Action

6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor's active site. This prevents the binding of glutamate, the natural ligand of the receptor, and inhibits the receptor's activation. By inhibiting the receptor's activation, this compound prevents the influx of calcium ions into the cell, which is necessary for synaptic plasticity and other cellular processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the induction of long-term potentiation (LTP), a process involved in learning and memory. This compound has also been shown to inhibit the release of dopamine in the striatum, a brain region involved in movement and reward.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in lab experiments is its selective inhibition of ionotropic glutamate receptors. This allows for the investigation of the role of these receptors in various physiological and pathological processes. However, this compound has some limitations as well. It is not selective for a specific subtype of glutamate receptor and can inhibit other glutamate receptor subtypes. Additionally, this compound has a short half-life and can be rapidly metabolized in vivo.

Future Directions

There are several future directions for the use of 6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione in scientific research. One potential direction is the investigation of the role of glutamate receptors in psychiatric disorders such as depression and anxiety. Additionally, this compound may be used to investigate the role of glutamate receptors in addiction and substance abuse. Finally, the development of more selective and potent glutamate receptor antagonists may lead to the discovery of new therapeutic targets for neurological disorders.
Conclusion:
This compound is a valuable tool in scientific research for investigating the role of glutamate receptors in various physiological and pathological processes. Its selective inhibition of ionotropic glutamate receptors allows for the investigation of the role of these receptors in learning, memory, and various neurological disorders. While this compound has some limitations, it remains an important tool in the study of glutamate receptors and their role in brain function and disease.

Synthesis Methods

6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione can be synthesized through a multistep process involving the reaction of various chemicals. The most commonly used method involves the reaction of anthranilic acid with diethyl oxalate to form 2,3-dihydroquinoxaline-6-carboxylic acid. This compound is then reacted with methylamine and pyrrolidine to form this compound.

Scientific Research Applications

6-amino-1,4-dimethyl-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione is a valuable tool in scientific research as it allows for the selective inhibition of ionotropic glutamate receptors. This receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, and memory. This compound has been used to investigate the role of glutamate receptors in these processes, as well as in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.

Properties

IUPAC Name

6-amino-1,4-dimethyl-7-pyrrolidin-1-ylquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-16-11-7-9(15)10(18-5-3-4-6-18)8-12(11)17(2)14(20)13(16)19/h7-8H,3-6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUIVIUTZRMWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)N3CCCC3)N(C(=O)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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